molecular formula C9H13ClN2O2S B2732773 2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride CAS No. 2155852-10-9

2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride

Cat. No. B2732773
CAS RN: 2155852-10-9
M. Wt: 248.73
InChI Key: BNMNLJDHMZBWBR-UHFFFAOYSA-N
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Description

“2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2155852-10-9 . It has a molecular weight of 248.73 . The IUPAC name for this compound is this compound .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These methods include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O2S.ClH/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H,12,13);1H .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of piperidine and thiazole derivatives, exploring their antimicrobial activities. For instance, Patel et al. (2011) synthesized pyridine derivatives with variable antimicrobial activity against bacteria and fungi, demonstrating the potential of such compounds in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011). Similarly, Khalil et al. (2017) prepared novel pyrazole and thiazole derivatives using chloroacetonitrile and piperidine, some of which showed promising antiviral and fungicidal activities (Khalil, Elsayed, Mohamed, & Raafat, 2017).

Structural and Conformational Studies

The crystal and molecular structure of 4-carboxypiperidinium chloride (a compound closely related to the query compound) was characterized by Szafran et al. (2007), providing insight into the conformation of the piperidine ring and its interactions within the crystal structure (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Anticancer and Anti-arrhythmic Activities

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. This study highlighted several compounds with strong anticancer potential, emphasizing the importance of piperidine derivatives in developing new cancer therapies (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018). Additionally, Abdel‐Aziz et al. (2009) investigated the anti-arrhythmic activity of some piperidine-based thiazole, thiadiazole, and thiazolo[2,3-c]-1,2,4-triazole derivatives, finding significant activity in some of the synthesized compounds (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride” were not found, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMNLJDHMZBWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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